N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Description
N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a sulfonyl group, a fluorinated aromatic ring, and a pyrazole moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-8(2)11-7-10(17-19(11)3)14(20)18-23(21,22)12-6-4-5-9(15)13(12)16/h4-8H,16H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRGJAWTKMQDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)NS(=O)(=O)C2=CC=CC(=C2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Amination and Fluorination: The aromatic ring can be functionalized with an amino group through nucleophilic substitution reactions, followed by fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-3-chlorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- N-(2-amino-3-bromophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- N-(2-amino-3-iodophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Uniqueness
N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
